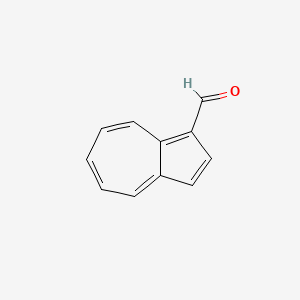

Azulene-1-carbaldehyde

Übersicht

Beschreibung

Azulene-1-carbaldehyde is a derivative of azulene, a bicyclic non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. Azulene itself is isomeric with naphthalene but exhibits significantly different properties due to its non-alternant aromatic structure. This compound features an aldehyde functional group at the first position of the azulene ring, making it a valuable intermediate in organic synthesis and various chemical applications .

Wirkmechanismus

Target of Action

Azulene-1-carbaldehyde, like other azulene derivatives, primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is involved in the biosynthesis of prostaglandins, which are key mediators of inflammatory processes .

Mode of Action

This compound exerts its anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of COX-2 , thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

This compound affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation .

Pharmacokinetics

The physicochemical properties of azulene and its derivatives suggest potential applications in medicine .

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in prostaglandin production, resulting in anti-inflammatory effects . Additionally, azulene derivatives have shown potential in various areas of medicine, including anti-inflammatory therapies for peptic ulcers, antineoplastic therapies for leukemia, antidiabetic therapies, antiretroviral therapies for HIV-1, antimicrobial therapies, and antifungal therapies .

Biochemische Analyse

Biochemical Properties

Azulene-1-carbaldehyde has been found to interact with various biomolecules. For instance, it has been synthesized via Claisen–Schmidt condensation reaction . The influence of functional groups from azulene-containing chalcones on the biological activity of the 2-propen-1-one unit was investigated for the first time . This study presents optical and fluorescent investigations, QSAR studies, and biological activity of 10 novel compounds .

Cellular Effects

This compound and its derivatives have shown significant effects on various types of cells and cellular processes. For example, these chalcones were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria . Most of the synthesized compounds showed inhibition against Gram-negative microorganisms, independent of the substitution of azulene scaffold .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. For instance, the non-benzenoid aromatic system azulene is sufficiently nucleophilic at C1 that it can react with a protonated aldehyde to form an α-azulenyl alcohol . This in turn may be protonated and undergo loss of water to give an azulene α-carbocation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related azulene derivatives has shown promising results. For instance, oral administration of certain azulene derivatives resulted in a dose-dependent increase in urinary glucose excretion that lasted over 12 hours .

Metabolic Pathways

Azulene and its derivatives are known to be involved in various biochemical processes, starting from isoprene moiety .

Transport and Distribution

Studies on related azulene derivatives suggest that they can interact with various transporters or binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azulene-1-carbaldehyde can be synthesized through several methods:

Wittig Reaction: This involves the reaction of this compound with phosphonate carbanions.

Condensation Reactions: this compound can undergo condensation with activated methyl or methylene groups, or with Schiff bases.

McMurry Reductive Condensation: This method involves the reductive coupling of this compound.

Industrial Production Methods: Industrial production of this compound often involves the selective functionalization of azulene derivatives. For example, guaiazulene, an alkyl-substituted azulene, can be used as a starting material due to its availability from natural sources and lower cost .

Analyse Chemischer Reaktionen

Azulene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: Reduction of this compound can yield azulenyl alcohols.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the azulene ring.

Condensation: It can participate in condensation reactions to form imines or Schiff bases.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Condensation Reagents: Ammonia or primary amines for Schiff base formation.

Major Products:

Azulenyl Alcohols: From reduction reactions.

Azulenyl Imines: From condensation reactions with amines.

Wissenschaftliche Forschungsanwendungen

Azulene-1-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various azulenic compounds, including dyes and sensors.

Biology: Azulene derivatives have shown antimicrobial and antifungal activities.

Medicine: Azulene and its derivatives are explored for their anti-inflammatory and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

- Guaiazulene

- Chamazulene

- Azulene-1,3-dicarbaldehyde

Eigenschaften

IUPAC Name |

azulene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRXLQPVJOJLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876660 | |

| Record name | 1-AZULENE CARBOXYALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-61-3 | |

| Record name | 1-AZULENE CARBOXYALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of Azulene-1-carbaldehyde influence its reactivity with Dimethyl Acetylenedicarboxylate (ADM)?

A1: The presence and position of methyl substituents on the azulene ring system significantly influence the reactivity of Azulene-1-carbaldehydes with ADM. For example, Azulene-1-carbaldehydes with methyl substituents at C(3) and C(8) but lacking a substituent at C(6) undergo a Diels-Alder reaction with ADM at the seven-membered ring. [1] In contrast, those without a methyl substituent at C(8) do not yield defined products under the same reaction conditions. [1] Interestingly, methyl substituents at C(2) can also promote the addition of ADM to the seven-membered ring, often leading to the formation of tetracyclic compounds through reaction with two molecules of ADM. [1]

Q2: What interesting rearrangement reactions have been observed during the thermal reaction of Azulene-1-carbaldehydes with ADM?

A: Research has shown that the initial tricyclic adducts formed from the reaction of specific Azulene-1-carbaldehydes with ADM can undergo reversible [, ]-carbon shifts. [2] These isomeric tricyclic carbaldehydes can then participate in a homo-Diels-Alder reaction with another molecule of ADM, yielding pentacyclic carbaldehydes. [2] Intriguingly, these pentacyclic intermediates can undergo further skeletal rearrangements, ultimately forming formyl-tetrahydrocyclopenta[bc]acenaphthylene-tetraesters. [2]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide](/img/structure/B2927654.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2927657.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2927665.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)